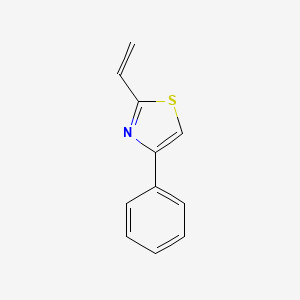
4-Phenyl-2-vinylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-vinylthiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the 4-position and a vinyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-vinylthiazole typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-vinylthiazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the vinyl group can yield ethyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiazoles.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
4-Phenyl-2-vinylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-vinylthiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding .
Comparison with Similar Compounds
4-Phenylthiazole: Lacks the vinyl group, leading to different reactivity and applications.
2-Vinylthiazole: Lacks the phenyl group, affecting its biological activity and chemical properties.
Thiazole: The parent compound, with a simpler structure and broader range of reactions.
Uniqueness: 4-Phenyl-2-vinylthiazole’s combination of phenyl and vinyl groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H9NS |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2-ethenyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H9NS/c1-2-11-12-10(8-13-11)9-6-4-3-5-7-9/h2-8H,1H2 |
InChI Key |
JIBKTYWBRYMWNH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















